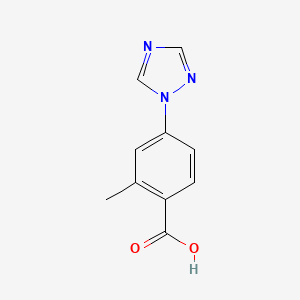

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Description

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position of the benzene ring and a 1,2,4-triazole substituent at the 4-position.

Properties

IUPAC Name |

2-methyl-4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-8(13-6-11-5-12-13)2-3-9(7)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLGUBLXNQGMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-17-3 | |

| Record name | 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Nucleophilic Aromatic Substitution (NAS)

Halogenated Precursor Strategy

A widely adopted method involves substituting a halogen atom (e.g., fluorine or bromine) on a 2-methylbenzoic acid derivative with 1H-1,2,4-triazole. For example, 2-methyl-4-fluorobenzoic acid reacts with triazole under basic conditions (K₂CO₃, DMF, 90°C). The reaction proceeds via an SNAr mechanism, where the electron-withdrawing carboxylic acid group activates the aromatic ring toward nucleophilic attack.

Key Steps :

- Ester Protection : Methyl 2-methyl-4-fluorobenzoate is synthesized to prevent side reactions involving the carboxylic acid.

- Triazole Coupling : The fluorinated ester reacts with 1H-1,2,4-triazole in DMF at 90°C for 48 hours, yielding the triazole-substituted ester.

- Ester Hydrolysis : The product is saponified using NaOH or H₂O₂ to regenerate the carboxylic acid.

Challenges :

- The methyl group’s electron-donating effect reduces ring activation, necessitating prolonged reaction times.

- Competing side reactions may occur if the halogen is poorly positioned.

Oxidation of Aldehyde Intermediates

An alternative route begins with 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde , which is oxidized to the corresponding carboxylic acid. This method mirrors the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid reported by Liu et al.:

- Aldehyde Synthesis : 2-Methyl-4-fluorobenzaldehyde undergoes nucleophilic substitution with triazole in DMF (K₂CO₃, 90°C).

- Oxidation : The aldehyde intermediate is oxidized using H₂O₂ and NaOH at 0°C, followed by reflux, achieving >80% yield.

Advantages :

Metal-Mediated Coupling Reactions

Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions enable triazole attachment to brominated precursors. For instance, 2-methyl-4-bromobenzoic acid reacts with triazole in the presence of CuI, 1,10-phenanthroline, and K₂CO₃ at 120°C. This method is effective for electron-deficient aryl halides, with yields exceeding 70%.

Mechanistic Insight :

- The copper catalyst facilitates oxidative addition of the aryl halide, followed by triazole coordination and reductive elimination.

Limitations :

- Requires anhydrous conditions and elevated temperatures.

- Homocoupling byproducts may form without rigorous catalyst optimization.

Palladium-Catalyzed Cross-Coupling

While less common, palladium catalysts (e.g., Pd(OAc)₂/XPhos) enable coupling with iodinated precursors. However, the carboxylic acid group may necessitate protection as a tert-butyl ester to prevent catalyst poisoning.

Triazole Cyclization Approaches

In situ triazole formation via [3+2] cycloaddition is theoretically feasible but rarely applied due to competing regiochemistry. A more practical approach involves pre-forming the triazole and coupling it to the benzoic acid scaffold, as described in Sections 2.1 and 2.2.

Analytical Characterization

Spectroscopic Methods

- ¹H NMR : The triazole proton resonates at δ 8.5–9.0 ppm, while the methyl group appears as a singlet near δ 2.5 ppm.

- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O-H) confirm carboxylic acid functionality.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 218.1.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| NAS (Fluoride) | 65–80 | K₂CO₃, DMF, 90°C, 48 h | No metal catalyst | Long reaction time |

| Ullmann Coupling | 70–85 | CuI, 120°C, 24 h | Tolerates electron-rich substrates | Requires anhydrous conditions |

| Aldehyde Oxidation | 80–90 | H₂O₂, NaOH, 0°C to reflux | High purity | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and triazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit potent inhibitory activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds synthesized from this structure showed IC50 values ranging from 15.6 to 23.9 µM, which are comparable to established chemotherapeutics like doxorubicin .

Case Study:

A study evaluated a series of triazole benzoic acid hybrids and found that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in MCF-7 cells. This suggests that these compounds could serve as a platform for developing more selective and potent anticancer therapies .

Antibacterial Properties

In addition to anticancer applications, this compound has demonstrated antibacterial activity. The compound's derivatives have been tested against various bacterial strains, showing varying degrees of effectiveness. For example, some synthesized triazole derivatives exhibited significant activity against resistant bacterial strains .

Agricultural Applications

The compound is also being investigated for its potential use as a fungicide or herbicide due to its ability to inhibit certain pathogenic fungi and weeds. Its triazole structure is known for its role in disrupting fungal sterol biosynthesis, making it a candidate for agricultural applications aimed at crop protection .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

| Application | Activity Type | Target Organisms | IC50 Values (µM) |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7 (Breast), HCT-116 (Colon) | 15.6 - 23.9 |

| Antibacterial | Inhibition | Various Bacterial Strains | Varies by Derivative |

| Agricultural | Fungicide/Herbicide | Pathogenic Fungi and Weeds | Not Specified |

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, the compound has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation . The triazole ring plays a crucial role in binding to these molecular targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

- Anticancer Activity :

Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, such as compounds 148b and 148c , exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values of 15.6 µM and 23.9 µM, respectively, outperforming doxorubicin (IC50: 19.7–22.6 µM) . These compounds induce apoptosis via caspase activation, highlighting the triazole-benzoic acid scaffold's role in anticancer mechanisms. - Enzyme Interactions :

The parent compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, forms stable complexes with cytochrome CYP199A4, as shown by crystallographic studies. Polar and hydrophobic interactions dominate its binding, with refined occupancies of 0.7–0.8 in the active site .

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid

This analog substitutes a methyl group on the triazole ring (vs. the benzene ring in the target compound). The methyl group’s position likely alters electronic properties and steric hindrance, affecting binding kinetics .

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid

A hypoglycemic agent, this compound reduces glycemia more effectively than tolbutamide in oral glucose tolerance tests. Its pyrazolinone ring introduces different hydrogen-bonding capabilities compared to triazoles, underscoring substituent-dependent pharmacological outcomes .

Comparative Structure-Activity Relationships (SAR)

Key Observations :

- Positional Effects : Methyl groups on the benzene ring (as in the target compound) may enhance lipophilicity and membrane permeability but could reduce solubility or introduce steric clashes in enzyme binding.

- Triazole vs. Pyrazolinone: Triazoles favor π-π stacking and hydrogen bonding in enzyme active sites, while pyrazolinones offer additional hydrogen-bond acceptors/donors.

Biological Activity

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer properties and other biological activities supported by diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by carboxylation. The structure is confirmed through various spectroscopic techniques such as NMR and MS analysis. The compound's molecular formula is C_10H_10N_4O_2, and it possesses a triazole moiety that is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 | 18.7 | 19.7 (Doxorubicin) |

| This compound | HCT-116 | 25.7 | 22.6 (Doxorubicin) |

The IC50 values indicate that this compound has comparable or superior potency to doxorubicin, a standard chemotherapeutic agent. Notably, compounds derived from the same class have shown a lower cytotoxic effect on normal cells (RPE-1), suggesting a favorable therapeutic index.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicated significant increases in early and late apoptotic markers when treated with this compound compared to untreated controls.

Table 2: Apoptotic Induction by this compound

| Compound | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 1.84 ± 0.63 | 2.94 ± 0.5 |

| This compound | 17.82 ± 1.30 | 24.91 ± 1.98 |

These findings suggest that the compound may trigger apoptotic pathways effectively in MCF-7 cells.

Other Biological Activities

In addition to its anticancer properties, derivatives of triazole-containing benzoic acids have been explored for their antioxidant activities. The reducing power ability of these compounds was assessed using standard assays.

Table 3: Antioxidant Activity Comparison

| Compound | Reducing Power (100 µg/mL) |

|---|---|

| Compound A (Parent) | 1.43 ± 0.007 |

| Compound B (Derivative) | 0.77 ± 0.014 |

| Compound C (Derivative) | 0.58 ± 0.013 |

These results indicate that while some derivatives exhibit reduced antioxidant capabilities compared to their parent compounds, they still hold potential for further exploration in therapeutic applications.

Case Studies

A notable case study evaluated a series of triazole-benzoic acid hybrids for their anticancer activity against multiple cell lines including MCF-7 and HCT116. The study found that specific substitutions on the benzoic acid moiety significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Q. What in vitro cytotoxicity assays are recommended for evaluating this compound’s anticancer potential?

- Answer: Use MTT assays against cancer cell lines (e.g., MCF-7, HCT-116) with doxorubicin as a reference. Normal cell lines (e.g., RPE-1) should be included to assess selectivity. Reported IC₅₀ values for active derivatives range from 15.6–23.9 µM (vs. doxorubicin: 19.7–22.6 µM) . Table 1: Cytotoxicity Data for Selected Derivatives

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Selectivity Index (RPE-1) |

|---|---|---|---|

| 2 | 15.6 | 18.2 | >5x |

| 5 | 17.3 | 20.1 | >4x |

Q. How is the compound’s crystallographic structure resolved, and which software tools are used?

- Answer: X-ray diffraction data are processed using SHELX (e.g., SHELXL for refinement). Key metrics include R₁ < 0.05 and wR₂ < 0.15. Water molecules and ligand occupancies are refined with constraints (e.g., DFIX in SHELX) .

Advanced Research Questions

Q. What experimental approaches are critical for studying interactions between this compound and cytochrome P450 enzymes like CYP199A4?

- Answer:

- UV-Vis spectroscopy monitors heme iron spin-state shifts (e.g., Soret band at 417 nm for ferric CYP199A4).

- Binding constants (Kₐ) are calculated via spectral titration (e.g., ΔA₄₁₇ vs. ligand concentration).

- HPLC analyzes oxidation products (e.g., NADH/O₂-supported reactions) .

Q. How do structural modifications influence the compound’s anticancer activity?

- Answer: Structure-activity relationship (SAR) studies reveal:

- Methyl substitution at position 2 enhances lipophilicity and membrane permeability.

- Triazole orientation (e.g., 1,2,4 vs. 1,3,4) affects hydrogen bonding with target proteins.

- Derivatives with electron-withdrawing groups (e.g., -CN) show improved IC₅₀ values .

Q. What strategies optimize the compound’s binding affinity in enzyme-ligand complexes?

- Answer:

- Crystallographic overlays (e.g., PyMOL) compare binding modes with analogs like 4-(imidazol-1-yl)benzoic acid.

- Density functional theory (DFT) calculates ligand-heme distances (e.g., 2.8–3.1 Å for Fe-N interactions) .

Q. How is the compound utilized in synthesizing dopamine receptor agonists?

- Answer: It acts as a building block for triazole-containing pharmacophores. For example, coupling with pyridylmethylamine yields high-affinity D₃ agonists (Kᵢ < 10 nM) via Suzuki-Miyaura cross-coupling .

Methodological Notes

- Avoid commercial sources: Focus on Sigma-Aldrich (CAS 162848-16-0) or Enamine Ltd. (95% purity) for research-grade material .

- Data contradiction management: Cross-validate crystallographic occupancy values (e.g., SHELX refinements) with biochemical assays to resolve discrepancies in ligand-binding interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.